molecular formula C12H15NO3 B14130899 Acetic acid, [(2,6-diethylphenyl)amino]oxo- CAS No. 628324-79-8

Acetic acid, [(2,6-diethylphenyl)amino]oxo-

Katalognummer: B14130899
CAS-Nummer: 628324-79-8
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: WZXKAAQQMJMXTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of (2,6-Diethylphenyl)aminoacetic acid can generally be carried out by a multi-step reaction. A common synthesis method involves reacting 2,6-diethylaniline with an appropriate amount of ozone to generate the corresponding methyl ester, which is then hydrolyzed to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Analyse Chemischer Reaktionen

(2,6-Diethylphenyl)aminoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and specific acids or bases to facilitate the desired transformations . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2,6-Diethylphenyl)aminoacetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2,6-Diethylphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. As a metabolite of alachlor, it exerts its effects by inhibiting the synthesis of essential proteins in target organisms, leading to their eventual death. The exact molecular targets and pathways are still being studied to fully understand its mode of action .

Vergleich Mit ähnlichen Verbindungen

(2,6-Diethylphenyl)aminoacetic acid can be compared with other similar compounds such as:

The uniqueness of (2,6-Diethylphenyl)aminoacetic acid lies in its specific substitution pattern and its role as a metabolite of alachlor, which distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

628324-79-8

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

2-(2,6-diethylanilino)-2-oxoacetic acid

InChI

InChI=1S/C12H15NO3/c1-3-8-6-5-7-9(4-2)10(8)13-11(14)12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI-Schlüssel

WZXKAAQQMJMXTC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.